molecular formula C9H15NO3 B1488772 1-(Oxolane-3-carbonyl)pyrrolidin-3-ol CAS No. 1341742-49-1

1-(Oxolane-3-carbonyl)pyrrolidin-3-ol

Cat. No.: B1488772
CAS No.: 1341742-49-1
M. Wt: 185.22 g/mol
InChI Key: TZBKBYXEEVSJBM-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the nitrogen by an oxolane-3-carbonyl group and at the 3-position by a hydroxyl group. Its molecular formula is C₈H₁₃NO₃, with a molar mass of 171.19 g/mol. The compound’s unique combination of ether, carbonyl, and hydroxyl functional groups suggests distinct physicochemical properties, including solubility, hydrogen-bonding capacity, and metabolic stability .

Properties

CAS No.

1341742-49-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C9H15NO3/c11-8-1-3-10(5-8)9(12)7-2-4-13-6-7/h7-8,11H,1-6H2

InChI Key

TZBKBYXEEVSJBM-UHFFFAOYSA-N

SMILES

C1CN(CC1O)C(=O)C2CCOC2

Canonical SMILES

C1CN(CC1O)C(=O)C2CCOC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Oxolane-3-carbonyl)pyrrolidin-3-ol with three analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Features
1-(Oxolane-3-carbonyl)pyrrolidin-3-ol C₈H₁₃NO₃ 171.19 Hydroxyl, ether, carbonyl Hybrid ether-amide scaffold
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 Hydroxyl, chloro-benzyl Aromatic substitution enhances lipophilicity
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 159.15 Carboxylic acid, ketone Polar, acidic due to -COOH group
1-(Oxolane-3-carbonyl)piperidin-3-ol C₉H₁₅NO₃ 185.22 Hydroxyl, ether, carbonyl (piperidine) Six-membered ring increases flexibility
Key Observations:
  • Substituent Effects : The chloro-benzyl group in 1-(3-Chloro-benzyl)-pyrrolidin-3-ol introduces aromaticity and lipophilicity, contrasting with the polar ether-carbonyl motif in the target compound .
  • Acid-Base Properties : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid’s carboxylic acid group confers acidity (pKa ~2-3), whereas the hydroxyl group in the target compound is less acidic (pKa ~10-12) .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity:
  • The oxolane-3-carbonyl group in the target compound enhances solubility in polar solvents (e.g., water, ethanol) compared to 1-(3-Chloro-benzyl)-pyrrolidin-3-ol, which is more lipid-soluble due to its aromatic substituent .
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid’s carboxylic acid group increases water solubility but may limit blood-brain barrier penetration .

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